2-(3,4-Dimethoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(3,4-Dimethoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
Molecular Weight: 358.42 g/mol
This compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines , which exhibit diverse biological activities. Now, let’s explore its synthesis and properties.
Preparation Methods
Synthetic Routes:
- (Additional methods may exist, but this is a prominent one.)
Iodine-Mediated Oxidative N-N Bond Formation:
Industrial Production:
Unfortunately, specific industrial production methods for this compound are not widely documented. research laboratories often synthesize it for scientific investigations.
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine: undergoes various reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Iodine (I), potassium iodide (KI), and other suitable reagents.
Major Products: Diverse derivatives with altered substituents.
Scientific Research Applications
This compound finds applications in several fields:
Medicine: It might exhibit pharmacological properties, although specific studies are scarce.
Chemistry: Researchers explore its reactivity and design novel derivatives.
Biology: Investigating its interactions with biological targets.
Industry: Potential use in materials science or drug development.
Mechanism of Action
The precise mechanism remains elusive, but it likely involves interactions with specific molecular targets or pathways. Further research is needed to unravel its effects.
Comparison with Similar Compounds
Similar compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family include :
- 2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine
- Trimazole [1,2,4]1,5-c]pyrimidine-2-amine
Properties
Molecular Formula |
C22H22N4O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methylsulfanylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H22N4O2S/c1-27-19-10-4-15(14-20(19)28-2)5-11-21-24-22-23-13-12-18(26(22)25-21)16-6-8-17(29-3)9-7-16/h4,6-10,12-14H,5,11H2,1-3H3 |
InChI Key |
KJIFWFSZXKGLED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)SC)OC |
Origin of Product |
United States |
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